molecular formula C8H7BrN2S B1274742 4-Bromo-6-methyl-1,3-benzothiazol-2-amine CAS No. 76996-16-2

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Cat. No. B1274742
CAS RN: 76996-16-2
M. Wt: 243.13 g/mol
InChI Key: PBKFYZMSNJCLOA-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a chemical compound that is part of the benzothiazole family, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes a bromine atom at the fourth position and a methyl group at the sixth position on the benzothiazole ring, with an amine group at the second position.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzothiazoles . Although the paper does not directly describe the synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using spectral techniques and, in some cases, confirmed by single crystal X-ray diffraction analysis. For instance, a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, had its 3D molecular structure confirmed through such analysis, which also revealed the intermolecular interactions responsible for the stability of its crystal structure . This suggests that similar analytical techniques could be employed to determine the molecular structure of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, 3-benzyl-5-methyl-2-(substituted benzothiazol-2'-ylimino)-4-thiazolidones were prepared, indicating that the benzothiazole moiety can be involved in the formation of thiazolidone derivatives . This implies that 4-Bromo-6-methyl-1,3-benzothiazol-2-amine could also undergo reactions to form new compounds, potentially with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be inferred from their structural features. The presence of a bromine atom suggests that the compound is likely to be heavier and more polar than its non-brominated analogs. The amine group could confer basic properties and the potential for hydrogen bonding. While the specific properties of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine are not detailed in the provided papers, related compounds have been characterized by analytical and spectral data, which could be used as a reference for this compound .

Scientific Research Applications

1. Fluorescent and Colorimetric pH Probes

4-Bromo-6-methyl-1,3-benzothiazol-2-amine derivatives have been used in the synthesis of fluorescent and colorimetric pH probes. A study by Diana et al. (2020) developed a water-soluble probe that changes color and fluorescence at neutral pH, useful for intracellular pH imaging and demonstrating high stability and selectivity (Diana, Caruso, Tuzi, & Panunzi, 2020).

2. Antibacterial and Antifungal Activities

Compounds derived from 4-Bromo-6-methyl-1,3-benzothiazol-2-amine have shown potential in antibacterial and antifungal applications. For instance, Chaitanya et al. (2010) synthesized derivatives that exhibited significant activities against various bacterial and fungal strains (Chaitanya, Nagendrappa, & Vaidya, 2010).

3. CNS Depressants and Muscle Relaxants

Shyam and Tiwari (1977) reported that certain derivatives of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine act as central nervous system depressants, muscle relaxants, and have anticonvulsant properties (Shyam & Tiwari, 1977).

4. Corrosion Inhibition

These derivatives are also explored for their corrosion inhibition properties. Nayak and Bhat (2023) explored benzothiazole derivatives as inhibitors against mild steel in acidic conditions, showing a high inhibition efficiency (Nayak & Bhat, 2023).

5. Anticancer Activity

The derivatives of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine have been investigated for their anticancer properties. Waghmare et al. (2013) synthesized compounds that exhibited notable in-vitro anticancer activity against various cancer lines (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

6. Electronic Properties and Corrosion Inhibition

Behzadi and Forghani (2017) investigated the correlation between the electronic properties of benzothiazole derivatives and their corrosion inhibitive performance, highlighting the importance of nuclear independent chemical shift as a descriptor (Behzadi & Forghani, 2017).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It is toxic if swallowed .

Future Directions

Benzothiazoles, including 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, have been extensively studied due to their broad spectrum of biological activities . They are found in compounds involved in research aimed at evaluating new products that possess interesting biological activities like antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . This suggests that 4-Bromo-6-methyl-1,3-benzothiazol-2-amine may have potential applications in medicinal chemistry.

properties

IUPAC Name

4-bromo-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKFYZMSNJCLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390974
Record name 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

CAS RN

76996-16-2
Record name 4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.4 g of 2-amino-6-methylbenzothiazole was dissolved in 500 ml of chloroform. To this solution was added dropwise 16.0 g of bromine dissolved in 10 ml of chloroform at room temperature. The reaction mixture was stirred for 2 hours and then washed once with 10% aqueous sodium hydroxide solution and water, respectively. The organic layer was separated, dried with anhydrous sodium sulfate and then evaporated to obtain the title compound in the yield of 92%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
92%

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